

# pharmacokinetics deuruxolitinib absorption distribution metabolism

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## Compound Focus: Deuruxolitinib

CAS No.: 1513883-39-0

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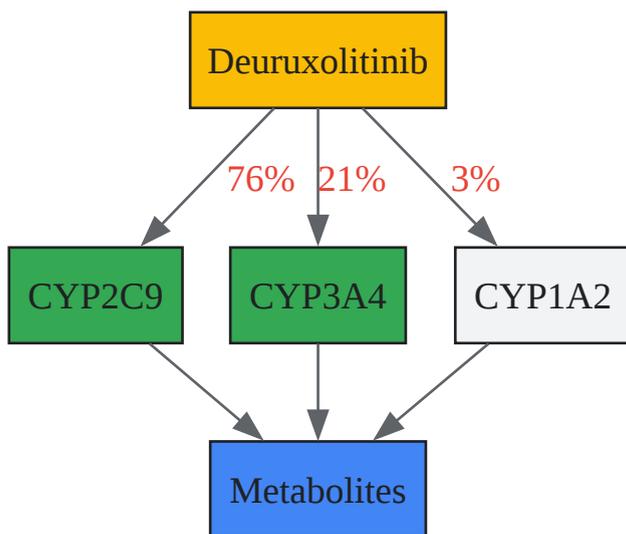
## Pharmacokinetic Profile of Deuruxolitinib

| Parameter                    | Value                                | Details / Conditions   |
|------------------------------|--------------------------------------|--|
| Bioavailability              | ~90%                                 | Oral [1]   |
| Tmax (Time to Cmax)          | 1.5 hours                            | Peak plasma concentration [1]                                  |
| Effect of Food               | No clinically significant difference | Administered with or without a high-fat, high-calorie meal [1] |
| Volume of Distribution       | 50 L                                 | Steady-state [1]   |
| Plasma Protein Binding       | 91.5%                                | [1]  |
| Blood-to-Plasma Ratio        | ~1.3                                 | [1]  |
| Primary Metabolizing Enzymes | CYP2C9 (76%) and CYP3A4 (21%)        | CYP1A2 contributes minimally (~3%) [1]                         |

| Parameter            | Value               | Details / Conditions   |
|----------------------|---------------------|--|
| Key Metabolites      | C-21714 and C-21717 | Each accounts for ~5% of total drug exposure; both are ~10-fold less active than parent drug [1] |
| Route of Elimination | Metabolized         | No unchanged drug recovered in urine or feces [1]  |
| Half-Life            | ~4 hours            | Mean elimination half-life [1]   |

## Metabolic Pathway and Clinical Considerations

The metabolic pathway of **deuruxolitinib** is crucial for understanding its clinical use. The following diagram illustrates the primary and secondary routes of metabolism.



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This metabolism has several important clinical implications [1] [2] [3]:

- **CYP2C9 Genotyping:** It is recommended to test patients for their **CYP2C9 genotype** before initiating treatment. **Deuruxolitinib** is **contraindicated in patients who are CYP2C9 poor metabolizers**, as this can lead to significantly higher systemic exposure and increase the risk of serious adverse reactions.
- **Drug-Drug Interactions:** Coadministration with **moderate or strong inhibitors of CYP2C9** (e.g., fluconazole) is also contraindicated for the same reason. Furthermore, concurrent use of **strong**

inducers of CYP2C9 or CYP3A4 may reduce **deuruxolitinib** plasma concentrations and compromise its efficacy, and should be avoided.

- **Hepatic Impairment:** No dosage adjustment is required for patients with mild or moderate hepatic impairment. However, the use of **deuruxolitinib** is **not recommended in patients with severe hepatic impairment (Child-Pugh Class C)** [1] [3].

## Experimental Data from Clinical Trials

The quantitative data presented above primarily comes from phase 1 studies in healthy subjects. The key supporting evidence for efficacy and safety comes from the **THRIVE-AA1 and THRIVE-AA2 phase 3 trials** [4] [5].

- **Design:** These were multinational, randomized, double-blind, placebo-controlled trials.
- **Patients:** Adults with moderate-to-severe alopecia areata ( $\geq 50\%$  scalp hair loss).
- **Intervention:** Patients received **deuruxolitinib** (8 mg or 12 mg twice daily) or placebo for 24 weeks.
- **Outcome:** The primary efficacy endpoint was the proportion of patients achieving a Severity of Alopecia Tool (SALT) score  $\leq 20$  (meaning 80% or more scalp coverage) at week 24. In these trials, about 30% of patients on the 8 mg twice-daily dose achieved this goal.

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## References

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